2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid
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Overview
Description
2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid is a complex organic compound that features an indole ring system fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Indole and Pyrimidine Rings: The indole and pyrimidine rings are then coupled through a series of reactions involving the formation of a carbon-nitrogen bond.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
2,4-Dioxohexahydropyrimidine derivatives: Compounds with similar pyrimidine structure but different applications.
Uniqueness
2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid is unique due to its combined indole and pyrimidine structures, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c18-12-4-6-17(14(21)15-12)10-2-1-9-3-5-16(8-13(19)20)11(9)7-10/h1-3,5,7H,4,6,8H2,(H,19,20)(H,15,18,21) |
InChI Key |
OTTXQMJPUZCHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CC(=O)O |
Origin of Product |
United States |
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